molecular formula C10H15NO B13289973 3-Methyl-4-(pyridin-3-yl)butan-2-ol

3-Methyl-4-(pyridin-3-yl)butan-2-ol

Cat. No.: B13289973
M. Wt: 165.23 g/mol
InChI Key: ZANPTMBNPHBMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(pyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It features a pyridine ring substituted at the 3-position with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-4-(pyridin-3-yl)butan-2-ol involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) to couple 3-iodopyridine with 2-methyl-3-butyn-2-ol. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and triethylamine (Et3N) under an argon atmosphere at room temperature. The resulting product is then purified using silica gel flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable approach. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Methyl-4-(pyridin-3-yl)butan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-4-(pyridin-3-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyridin-3-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but with an alkyne group instead of an alcohol.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Contains a ketone group instead of an alcohol.

Uniqueness

3-Methyl-4-(pyridin-3-yl)butan-2-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-4-pyridin-3-ylbutan-2-ol

InChI

InChI=1S/C10H15NO/c1-8(9(2)12)6-10-4-3-5-11-7-10/h3-5,7-9,12H,6H2,1-2H3

InChI Key

ZANPTMBNPHBMBS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.